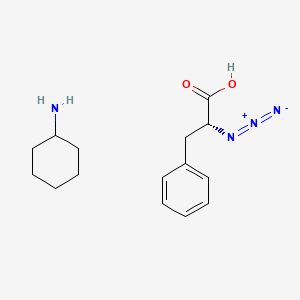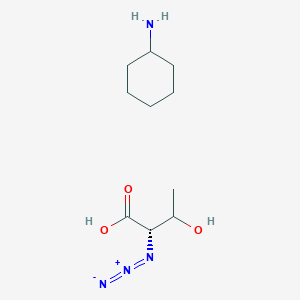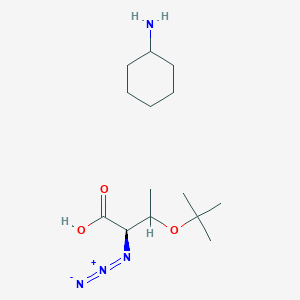
Alachlor acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alachlor acetate is a chloroacetanilide herbicide widely used to control broadleaf weeds and annual grasses in agricultural crops such as corn, sorghum, and soybeans . It is known for its effectiveness in pre-emergence weed control, making it a valuable tool for farmers. The compound is characterized by its chemical structure, 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alachlor acetate typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, forming the intermediate 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is then reacted with methanol in the presence of a catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Alachlor acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Alachlor acetate has diverse applications in scientific research:
Chemistry: Used as a model compound to study herbicide degradation pathways and environmental fate.
Biology: Investigated for its effects on plant physiology and microbial degradation.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Industry: Applied in the development of new herbicidal formulations and agricultural practices
Wirkmechanismus
Alachlor acetate exerts its herbicidal effects by inhibiting the elongase enzyme, which is crucial for the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell membrane integrity and function, leading to the death of susceptible weeds. The compound also interferes with the gibberellin pathway by inhibiting geranylgeranyl pyrophosphate cyclisation enzymes .
Vergleich Mit ähnlichen Verbindungen
Metolachlor: Another chloroacetanilide herbicide with a similar mode of action but different chemical structure.
Acetochlor: Shares structural similarities with alachlor acetate and is used for similar agricultural purposes.
Butachlor: A related herbicide with a different substitution pattern on the aromatic ring
Uniqueness: this compound is unique in its specific inhibition of elongase and its effectiveness in controlling a broad spectrum of weeds. Its distinct chemical structure allows for specific interactions with target enzymes, making it a valuable herbicide in various agricultural settings .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Alachlor acetate can be achieved by acetylation of Alachlor with acetic anhydride in the presence of a catalyst.", "Starting Materials": ["Alachlor", "Acetic anhydride", "Catalyst"], "Reaction": [ "Step 1: Alachlor is dissolved in a solvent such as dichloromethane or chloroform.", "Step 2: Acetic anhydride is added to the solution.", "Step 3: A catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid is added to the solution.", "Step 4: The reaction mixture is stirred at room temperature or heated under reflux.", "Step 5: The reaction is monitored by TLC or HPLC until completion.", "Step 6: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.", "Step 7: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 8: The solvent is removed under reduced pressure to obtain crude Alachlor acetate.", "Step 9: The crude product is purified by column chromatography or recrystallization to obtain pure Alachlor acetate." ] } | |
CAS-Nummer |
166407-15-4 |
Molekularformel |
C12H16ClNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)


